![molecular formula C14H18O5S B2575060 2-(Cyclopropylmethoxy)-5-(isopropylsulfonyl)benzoic acid CAS No. 845617-56-3](/img/structure/B2575060.png)
2-(Cyclopropylmethoxy)-5-(isopropylsulfonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzoic acid derivative with additional functional groups including a cyclopropylmethoxy group and an isopropylsulfonyl group . Benzoic acid is the simplest aromatic carboxylic acid known since the 16th century .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzoic acid derivatives can be synthesized through various methods. For instance, the first industrial synthesis of benzoic acid was the hydrolysis of benzotrichloride to calcium benzoate, followed by acidification .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring (from the benzoic acid component) with a carboxyl group, a cyclopropylmethoxy group, and an isopropylsulfonyl group attached .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the carboxyl group or the aromatic ring. For example, the carboxyl group can undergo reactions to form products such as salts, esters, and acid halides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, benzoic acid is slightly irritating to the skin but is irritating to the eye .Scientific Research Applications
1. Mass Spectrometry Enhancement
The derivatives of benzoic acid, including 2-(Cyclopropylmethoxy)-5-(isopropylsulfonyl)benzoic acid, have been utilized as additives in mass spectrometry. These additives improve the ion yields and signal-to-noise ratio for analyte molecules, particularly in the high-mass range. This enhancement is significant for both proteins and oligosaccharides (Karas et al., 1993).
2. Reactivity and Stability Studies
Studies have been conducted to understand the stability and reactivity of compounds similar to this compound. Using semi-empirical methods, researchers have explored the stability of these compounds, finding variations in total energy and gradient, indicative of their reactivity and stability characteristics (Arsyad et al., 2021).
3. Use in Synthesis of Protecting Groups
Benzoic acid derivatives are also used in the synthesis of protecting groups for alcohols. These groups are introduced to hydroxyl functions and can be cleaved under specific conditions, indicating their potential in organic synthesis and pharmaceutical applications (Vatèle, 2005).
4. Formation of Non-Covalent Complexes
Investigations into the formation of non-covalent complexes between benzoic acid derivatives and other compounds like α-Cyclodextrin have been performed. These studies reveal the potential of these complexes in drug delivery systems, indicating their significance in pharmaceutical sciences (Dikmen, 2021).
5. Synthesis of Intermediate Products
Derivatives of this compound have been synthesized for use as intermediate products in the preparation of cardiotonic drugs. This showcases their role in the synthesis of medically significant compounds (Lomov, 2019).
Safety and Hazards
properties
IUPAC Name |
2-(cyclopropylmethoxy)-5-propan-2-ylsulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5S/c1-9(2)20(17,18)11-5-6-13(12(7-11)14(15)16)19-8-10-3-4-10/h5-7,9-10H,3-4,8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEAIUFFWPWUMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC(=C(C=C1)OCC2CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.